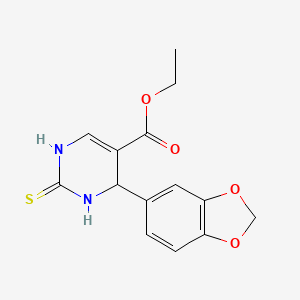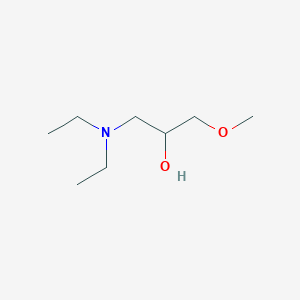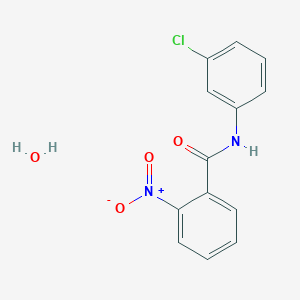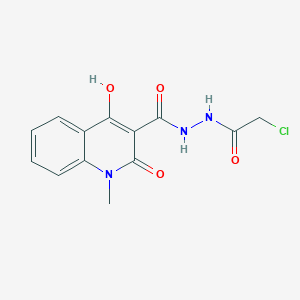
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is a complex organic compound with the molecular formula C14H14N2O4S. It is known for its unique structure, which includes a benzo[1,3]dioxole moiety and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester typically involves multiple steps. One common method includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes with thiourea.
Coupling of the Benzo[1,3]dioxole and Pyrimidine Moieties: This step involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final ester compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized nature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzo[1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its reactive functional groups. The benzo[1,3]dioxole moiety may facilitate binding to aromatic residues in proteins, while the mercapto group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzo(1,3)dioxol-5-ylmethylene-malonate
- 6-(2-Hydroxyphenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester
- 4-Benzo(1,3)dioxol-5-yl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Uniqueness
6-Benzo(1,3)dioxol-5-YL-2-mercapto-1,6-2H-pyrimidine-5-carboxylic acid ET ester is unique due to its combination of a benzo[1,3]dioxole moiety and a pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C14H14N2O4S |
|---|---|
Molecular Weight |
306.34 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H14N2O4S/c1-2-18-13(17)9-6-15-14(21)16-12(9)8-3-4-10-11(5-8)20-7-19-10/h3-6,12H,2,7H2,1H3,(H2,15,16,21) |
InChI Key |
BCWUHQKHKURBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)NC1C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![9-Bromo-5-(3,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992308.png)
![Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11992326.png)

![diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11992348.png)
![5-(1-acetyl-1H-indol-3-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992354.png)
![6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992356.png)

![4-[9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B11992365.png)
